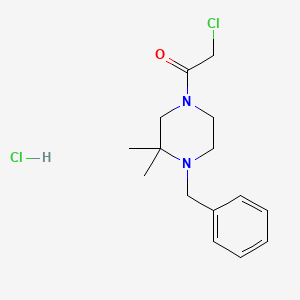
3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroacetamido)-5-(trifluoromethyl)benzoyl chloride (CFAC) is an organochloride compound that is used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. CFAC has a wide range of applications due to its unique properties, including its solubility in both organic and aqueous solvents, its low toxicity, and its ability to react with a variety of functional groups. CFAC is also used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride has a wide range of applications in scientific research, including in the synthesis of drugs, pesticides, and other organic compounds. It is also used in the synthesis of a variety of peptides, proteins, and nucleic acids. In addition, this compound has been used in the synthesis of a variety of polymers, including polyurethanes and polyesters. Finally, this compound has been used in the synthesis of a variety of fluorescent dyes, which are used in a variety of biological studies.
Wirkmechanismus
3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride is an organochloride compound that is used as a reagent in the synthesis of a variety of compounds. The mechanism of action of this compound is not well understood, but it is believed to involve the formation of a chloroacetamido group, which can then react with a variety of functional groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it is believed that this compound may have an effect on the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, this compound may also have an effect on the activity of enzymes involved in the synthesis of polymers, such as polyurethanes and polyesters.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride in laboratory experiments is its low toxicity, which makes it safe to handle and use. In addition, this compound is soluble in both organic and aqueous solvents, which makes it easy to use in a variety of reactions. Finally, this compound is relatively inexpensive, making it an attractive option for laboratory experiments.
The main limitation of using this compound in laboratory experiments is its lack of specificity. This compound can react with a variety of functional groups, which can lead to the formation of unwanted byproducts. In addition, the yields of reactions using this compound can be low, which can limit the usefulness of the compound in laboratory experiments.
Zukünftige Richtungen
The future of 3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride is promising, as the compound has a wide range of applications in scientific research. One potential future direction for this compound is its use in the synthesis of new drugs and other organic compounds. In addition, this compound could be used in the synthesis of new polymers and fluorescent dyes, which could be used in a variety of biological studies. Finally, further research into the mechanism of action of this compound could lead to the development of new and more specific reactions.
Synthesemethoden
3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride can be synthesized in a variety of ways. The most common method is the reaction of 2-chloroacetamide with trifluoromethylbenzoyl chloride in the presence of a base. This reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. The reaction can also be carried out in aqueous media, but the yields are generally lower.
Eigenschaften
IUPAC Name |
3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F3NO2/c11-4-8(17)16-7-2-5(9(12)18)1-6(3-7)10(13,14)15/h1-3H,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFQOAWLQGWGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)
![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
![2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B6611125.png)

![ethyl 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B6611138.png)

![ethyl 3-({[(tert-butoxy)carbonyl]amino}(phenyl)methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B6611148.png)
![ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B6611155.png)

![2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6611159.png)


![N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide](/img/structure/B6611173.png)
![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)
